BenchChemオンラインストアへようこそ!

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

Suzuki-Miyaura cross-coupling C-C bond formation library synthesis

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid (CAS 1366440-02-9; molecular formula C₇H₈BrNO₃; MW 234.05) is a non-proteinogenic, enantiomerically enriched β-amino acid featuring a 3-bromofuran-2-yl side chain at the β-carbon with defined (S) stereochemistry. The compound combines the metabolic stability advantages of the β-amino acid scaffold with the synthetic versatility of an aryl bromide handle and the distinct electronic character of the furan heterocycle.

Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
Cat. No. B13069138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid
Molecular FormulaC7H8BrNO3
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESC1=COC(=C1Br)C(CC(=O)O)N
InChIInChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1
InChIKeyMBLQDAAOKBLKMZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic Acid: A Chiral β-Amino Acid Building Block for Medicinal Chemistry and Peptidomimetic Research


(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid (CAS 1366440-02-9; molecular formula C₇H₈BrNO₃; MW 234.05) is a non-proteinogenic, enantiomerically enriched β-amino acid featuring a 3-bromofuran-2-yl side chain at the β-carbon with defined (S) stereochemistry . The compound combines the metabolic stability advantages of the β-amino acid scaffold with the synthetic versatility of an aryl bromide handle and the distinct electronic character of the furan heterocycle. The C3-bromo substituent on the furan ring enables regioselective further functionalization via transition metal-catalyzed cross-coupling, while the (3S) configuration ensures stereochemical fidelity for applications requiring chiral purity, such as foldamer construction and peptidomimetic drug design [1][2].

Why (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic Acid Cannot Be Replaced by Generic β-Amino Acid Analogs


Substituting this compound with a non-brominated furan analog, a positional bromo isomer (e.g., 5-bromo), a phenyl analog, or the opposite enantiomer introduces changes that propagate across synthetic utility, physicochemical profile, and biological recognition. The C3-bromo substituent serves dual roles: it functions as both a lipophilicity modulator (LogP ~1.52 versus -2.9 XLogP3-AA for the non-brominated furan analog) and an essential handle for regioselective C2 metalation and Suzuki-Miyaura diversification—capabilities absent in des-bromo or 5-bromo positional isomers [1]. The (3S) configuration is non-interchangeable with (3R) in stereospecific contexts; the naturally occurring L-3-(3-furyl)-alanine residue found in bioactive cyclopeptides endolides A and B exhibits receptor binding that is configuration-dependent [2]. These cumulative differentiations mean that generic substitution would alter both the synthetic trajectory and the biological readout of any downstream application.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic Acid Against Closest Analogs


C3-Bromo Substituent as a Synthetic Diversification Handle: Suzuki-Miyaura Cross-Coupling Capability Versus Non-Halogenated Furan Analog

The C3-bromine atom on the furan ring of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling post-synthetic diversification of the amino acid scaffold with aryl, heteroaryl, or alkenyl boronic acids. In contrast, the non-halogenated analog 3-amino-3-(furan-2-yl)propanoic acid (MW 155.15) lacks any halogen handle and cannot participate in such cross-coupling chemistry without prior functionalization [1][2]. The 3-bromofuran moiety has been explicitly demonstrated to undergo efficient Suzuki-Miyaura coupling following regioselective C2 functionalization, confirming the synthetic competence of the C3-Br substituent in furan systems [1].

Suzuki-Miyaura cross-coupling C-C bond formation library synthesis aryl bromide handle

Lipophilicity Modulation by C3-Bromine: LogP Shift Relative to Non-Brominated Furan Analog

Introduction of the bromine atom at the C3 position of the furan ring substantially increases lipophilicity. The target compound exhibits a vendor-computed LogP of 1.52 (TPSA 76.46 Ų), while the non-brominated analog 3-amino-3-(furan-2-yl)propanoic acid has a PubChem-computed XLogP3-AA of -2.9 [1]. Although computed using different algorithms (precluding direct numerical subtraction), the directional shift from highly hydrophilic (XLogP3-AA -2.9) to moderately lipophilic (LogP ~1.5) represents a functionally meaningful difference of approximately 4-5 log units—a magnitude that alters predicted membrane permeability and passive absorption behavior according to standard ADME guidelines (optimal LogP range for CNS penetration: 1-3; for oral absorption: 0-5) [2]. The 5-bromo positional isomer (3-amino-3-(5-bromofuran-2-yl)propanoic acid) has a PubChem XLogP3-AA of -1.8 [3], indicating that bromine position also modulates lipophilicity, though direct LogP comparison is limited by differing computational methods across databases.

LogP lipophilicity physicochemical property ADME permeability

Regioselective C2 Functionalization Directed by C3-Bromo Substituent: Synthetic Advantage Over 5-Bromo and 2-Bromo Positional Isomers

The C3-bromo substituent exerts an electron-withdrawing directing effect that enables regioselective metalation and functionalization specifically at the adjacent C2 position of the furan ring using NaHMDS [1]. This ortho-directing effect is unique to the 3-bromo substitution pattern; 5-bromo and 2-bromo positional isomers lack this C2-directed metalation capability due to the different spatial relationship between the halogen and the target position. Zhao et al. (2012) demonstrated that 3-bromofuran undergoes selective C2 deprotonation with NaHMDS at -78°C, followed by trapping with electrophiles (e.g., DMF, yields 75-89%), while C5 functionalization requires either C2 silyl protection or elevated temperatures, providing orthogonal reactivity control [1]. The 5-bromo positional isomer (CAS 682803-05-0) cannot benefit from this C2-directing effect because the bromine is positioned distal to C2, and 2-bromo isomers place the halogen at the site targeted for functionalization, precluding sequential diversification [2].

directed metalation regioselective functionalization C-H activation furan chemistry NaHMDS

Chiral (3S) Configuration: Stereochemical Differentiation from (3R) Enantiomer and Racemic Mixtures in Peptidomimetic Applications

The (3S) absolute configuration of this β-amino acid is critical for applications in foldamer science and peptidomimetic drug design, where backbone stereochemistry dictates secondary structure propensity and biological target recognition. Furanoid β-amino acids with defined (S) configuration at the β-carbon have been computationally demonstrated to adopt distinct conformational ensembles compared to their (R) enantiomers, with cis-(S,R) and trans-(S,S) stereoisomers showing markedly different hexamer folding patterns in systematic conformational searches [1]. In natural product context, the L-configuration (corresponding to (S) at the β-carbon) of 3-(3-furyl)-alanine in endolides A and B is essential for receptor engagement: endolide A binds vasopressin V1A receptor with Ki = 7.04 μM, while endolide B shows affinity for serotonin 5HT2b with Ki = 0.77 μM [2][3]. The (3R) enantiomer (CAS not assigned for the 3-bromofuran variant; available as custom synthesis) would produce opposite helical handedness in foldamers and altered binding poses at chiral biological targets, rendering enantiomers non-interchangeable for stereospecific applications.

chiral amino acid enantiomer stereochemistry foldamer peptidomimetic receptor binding

Furan Heterocycle Scaffold Differentiation from Phenyl Analogs: Electronic and Hydrogen-Bonding Properties

Replacement of the furan ring with a phenyl ring (as in 3-amino-3-(3-bromophenyl)propanoic acid, MW 244.09, C₉H₁₀BrNO₂) alters three key molecular properties relevant to biological performance. First, the furan oxygen serves as a hydrogen bond acceptor (contributing to the TPSA of 76.46 Ų for the target compound), whereas phenyl is exclusively hydrophobic at the corresponding position. Second, furan is an electron-rich heteroaromatic with different π-electron distribution compared to benzene, affecting π-stacking interactions with aromatic protein residues. Third, furan-containing compounds exhibit distinct cytochrome P450 metabolic profiles; the furan ring is susceptible to CYP450-mediated epoxidation, while phenyl rings undergo aromatic hydroxylation—these divergent metabolic pathways lead to different metabolite profiles and potential toxicity liabilities [1][2]. The 3-bromophenyl analog additionally has a higher molecular weight (244.09 vs. 234.05) and lacks the ring oxygen H-bond acceptor, reducing topological polar surface area and further altering ADME properties .

heterocycle furan vs phenyl hydrogen bonding electronic properties metabolic stability

Optimal Application Scenarios for (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic Acid Based on Quantitative Differentiation Evidence


Diversifiable β-Amino Acid Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing focused libraries of β-amino acid-derived peptidomimetics or enzyme inhibitors can leverage the C3-bromine as a late-stage diversification point. The bromine handle supports Suzuki-Miyaura coupling with commercially available boronic acids to generate arrays of aryl-, heteroaryl-, and alkenyl-substituted analogs from a single enantiomerically pure precursor. This strategy is particularly advantageous for SAR exploration around the furan moiety, where the C3-Br substituent also directs regioselective C2 functionalization prior to cross-coupling, enabling sequential two-directional elaboration that is inaccessible with non-halogenated or 5-bromo analogs [1].

Chiral Monomer for Stereoregular β-Peptide Foldamer Synthesis

The (3S) enantiomerically pure compound serves as a monomer for solid-phase or solution-phase synthesis of β-peptide foldamers. Systematic conformational studies on furanoid β-amino acids demonstrate that cis-(S,R) and trans-(S,S) stereoisomers produce distinct and predictable secondary structures in homohexamers [2]. The bromine atom provides additional non-covalent interaction potential (halogen bonding) that can stabilize specific foldamer conformations or mediate intermolecular recognition, while also enabling post-polymerization modification via cross-coupling chemistry.

Synthesis of 3-(3-Furyl)-Alanine-Containing Bioactive Peptide Mimetics

The compound is a direct synthetic precursor to the rare non-proteinogenic amino acid 3-(3-furyl)-alanine, found in naturally occurring cyclotetrapeptides endolides A and B that exhibit nanomolar-to-micromolar receptor affinity (V1A Ki = 7.04 μM; 5HT2b Ki = 0.77 μM) [3][4]. The Negishi coupling protocol developed for endolide total synthesis demonstrates that the 3-bromofuran moiety can be efficiently coupled with iodoalanine-derived organozinc reagents to construct the 3-(3-furyl)-alanine scaffold [4]. Researchers pursuing vasopressin or serotonin receptor probes, or exploring the pharmacological space of furan-containing cyclopeptides, can use this building block to access both natural product-like and designed analogs.

Physicochemical Property Optimization in Fragment-Based and Structure-Based Drug Design

The compound's computed LogP (~1.52), TPSA (76.46 Ų), and molecular weight (234.05) place it within favorable drug-like property space per Lipinski guidelines [5]. For fragment-growing or scaffold-hopping campaigns, the bromofuran-β-amino acid offers a balanced polarity profile that the non-halogenated furan analog (XLogP3-AA -2.9) cannot achieve, while maintaining superior H-bond acceptor capacity compared to phenyl-based analogs . This makes it a strategically selected intermediate when both passive permeability and target hydrogen bonding must be optimized simultaneously.

Quote Request

Request a Quote for (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.